![molecular formula C10H22Cl2N2 B13333944 (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13333944.png)
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The amine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
科学研究应用
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride: This compound has a similar spirocyclic structure but differs in the position and type of functional groups.
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride: This compound has a trifluoromethyl group instead of a methyl group, which may affect its chemical properties and biological activities.
Uniqueness
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of the amine group. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H22Cl2N2 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC 名称 |
(2S,4S)-2-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-8-6-9(11)10(7-8)2-4-12-5-3-10;;/h8-9,12H,2-7,11H2,1H3;2*1H/t8-,9+;;/m1../s1 |
InChI 键 |
RMTYCLPSTHHCEC-BPRGXCPLSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl |
规范 SMILES |
CC1CC(C2(C1)CCNCC2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


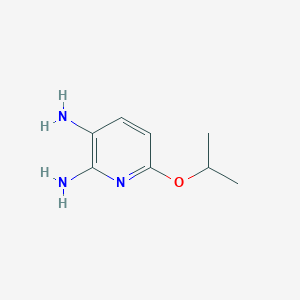

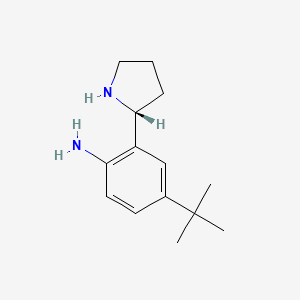
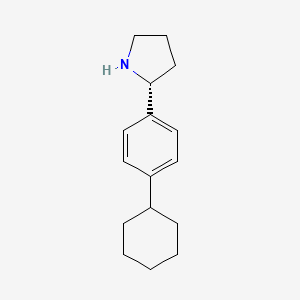
![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)

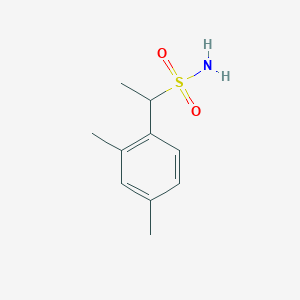
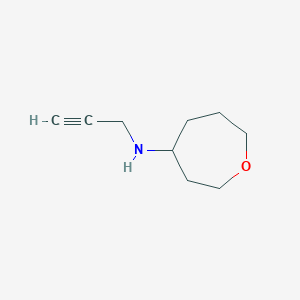
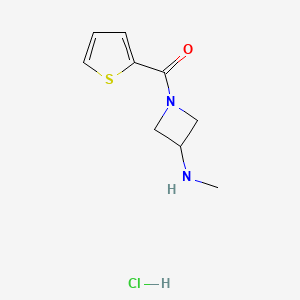
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
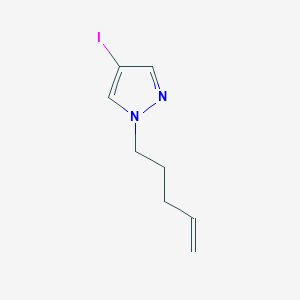

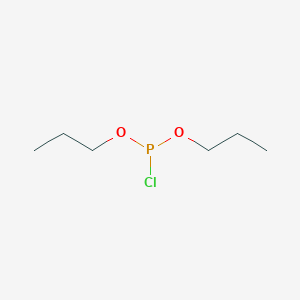
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)
